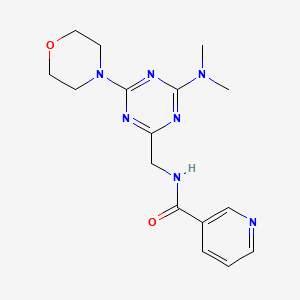

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-4-3-5-17-10-12)20-16(21-15)23-6-8-25-9-7-23/h3-5,10H,6-9,11H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYQMDDSXWQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the triazine ringThe final step involves the coupling of the triazine derivative with nicotinamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as shorter reaction times and higher yields. The use of environmentally friendly solvents and reusable catalysts, such as Novozym® 435 from Candida antarctica, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the dimethylamino or morpholino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme inhibition and protein interactions.

Medicine: Due to its structural similarity to nicotinamide, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

H10 and H11 (Olmutinib Derivatives)

- Structure: Replace the nicotinamide group with a thiophene-acrylamide moiety. H10 has a dimethylamino-methyl-thiophene substituent, while H11 incorporates a methylbutenamide chain.

- Activity : Both exhibit antitumor properties, with H10 showing a molecular ion peak at m/z 480.5875 (TOF MS ES+) and H11 at m/z 482.6256. The thiophene group may enhance lipophilicity, improving membrane permeability compared to the polar nicotinamide group in the target compound .

- Synthesis : Prepared via nucleophilic substitution and acrylamide coupling, similar to methods used for the target compound .

4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f)

- Structure: Features a chloro group at position 4 and diethylamino substituents instead of dimethylamino.

- However, this may reduce metabolic stability compared to the dimethylamino group in the target compound .

(E)-2,6-Di-tert-butyl-4-((2-(4-(diethylamino)-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol (4c)

- Structure: Contains a hydrazono linker and bulky tert-butyl groups.

- The hydrazono group introduces rigidity, which may affect binding to flexible targets .

Bis(morpholino-triazine) Derivatives (24, 30)

- Structure: Incorporate dual morpholino groups and ureido/benzamide substituents.

WJ111-11 and Li2018D (PROTAC Derivatives)

- Structure : Include piperazine or benzimidazole groups and degraders like dioxopiperidinyl moieties.

- Function : These proteolysis-targeting chimeras (PROTACs) leverage the triazine core for E3 ligase recruitment. The target compound lacks such extended functionalization, suggesting narrower mechanistic scope .

Pesticide Triazines (e.g., Triflusulfuron Methyl Ester)

- Structure : Sulfonylurea-linked triazines with methoxy or trifluoroethoxy groups.

- Application : Used as herbicides, contrasting with the target compound’s therapeutic focus. Structural differences (e.g., sulfonylurea vs. nicotinamide) underscore the triazine scaffold’s versatility .

Comparative Data Table

Key Findings and Implications

Morpholino Role: The morpholino group is a common feature across compounds, enhancing solubility and metabolic stability .

Molecular Weight Trade-offs : Larger derivatives (e.g., PROTACs) face bioavailability challenges, whereas the target compound’s moderate size may balance efficacy and pharmacokinetics .

Synthetic Flexibility : Triazine cores allow diverse functionalization, enabling applications ranging from therapeutics (antitumor) to agrochemicals .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with a morpholino substituent and a dimethylamino group. Its molecular formula is with an approximate molecular weight of 304.36 g/mol. The unique combination of functional groups enhances its binding affinity to biological targets, which is crucial for its therapeutic applications.

The biological activity of this compound primarily involves enzyme inhibition. Preliminary studies suggest that it may interfere with critical cellular processes necessary for cell survival and proliferation, particularly in cancer cells. The compound likely binds to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects in oncology and other diseases .

Biological Activity Overview

Study 1: Enzyme Inhibition

A study focused on small molecule inhibitors of NNMT indicated that compounds with structural similarities to this compound demonstrated significant inhibitory effects on NNMT activity. The structure-activity relationship (SAR) analysis revealed that modifications to the triazine ring could enhance binding affinity and selectivity for the enzyme .

Study 2: Anticancer Efficacy

In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit proliferation. The mechanism involves the disruption of signaling pathways critical for cancer cell survival .

Study 3: Neuroprotective Effects

Research into compounds with similar morpholino structures suggests potential neuroprotective effects. These studies indicate that such compounds may mitigate neurodegenerative processes by modulating enzyme activity involved in neurotransmitter metabolism .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Oncology: As a therapeutic agent targeting cancer cells.

- Neurology: For developing treatments aimed at neurodegenerative diseases.

- Pharmacology: As a lead compound for drug discovery focused on enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves constructing the triazine core via cyclocondensation of dicyandiamide or cyanuric chloride derivatives, followed by nucleophilic substitutions. For example, the morpholino group is introduced via substitution with morpholine under reflux in polar solvents like DMF or DMSO . The methylnicotinamide moiety is attached through a coupling reaction, such as reductive amination or nucleophilic displacement, using catalysts like EDCI/HOBt. Optimization includes using ionic liquids to enhance reaction efficiency and reduce byproducts . Yield improvements are achieved by controlling stoichiometry (1.2–1.5 equiv of nucleophiles) and reaction time (12–24 h for substitutions) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the triazine ring substitutions and methylene bridge connectivity . High-resolution mass spectrometry (HRMS) validates the molecular formula, while FT-IR identifies functional groups (e.g., C=O in nicotinamide at ~1670 cm⁻¹) . Purity assessment (>95%) requires reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .

Q. What are the key chemical properties influencing its reactivity in biological assays?

- Methodological Answer : The compound’s reactivity is dictated by:

- Triazine core : Susceptible to nucleophilic substitution at C-2 and C-4 positions, enabling interactions with thiols or amines in enzymes .

- Morpholino group : Enhances solubility in aqueous buffers (logP ~2.1) and stabilizes hydrogen bonding with targets .

- Nicotinamide moiety : Acts as a hydrogen-bond acceptor, mimicking NAD+ cofactors in enzymatic assays .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, redox potential). To resolve:

- Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and buffer systems (e.g., PBS at pH 7.4) .

- Validate target engagement : Employ biophysical methods like surface plasmon resonance (SPR) to confirm direct binding .

- Control for off-target effects : Perform counter-screens against related enzymes (e.g., PARP vs. sirtuins) .

Q. What computational strategies predict the compound’s interaction with enzyme active sites?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the triazine-morpholino region’s fit into hydrophobic pockets .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the nicotinamide group and catalytic residues (e.g., Asp/His in kinases) .

- Free-energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and correlate with IC₅₀ values from enzymatic assays .

Q. What strategies minimize side reactions during synthesis, such as triazine ring decomposition?

- Methodological Answer :

- Temperature control : Maintain reactions below 80°C to prevent ring-opening .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during substitutions .

- Purification techniques : Employ flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) to isolate the product from hydrolyzed byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.